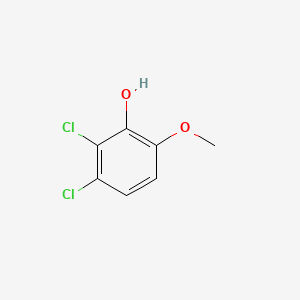

Phenol, 2,3-dichloro-6-methoxy-

Description

Properties

IUPAC Name |

2,3-dichloro-6-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJJNGSXKRZHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227895 | |

| Record name | Phenol, 2,3-dichloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77102-95-5 | |

| Record name | 2,3-Dichloro-6-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77102-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,3-dichloro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3-dichloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Vibrational Spectroscopy of 2,3-dichloro-6-methoxyphenol

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: A Vibrational Portrait of a Complex Phenol

Welcome to this in-depth technical guide on the Fourier-Transform Infrared (FTIR) and Raman spectroscopic characterization of 2,3-dichloro-6-methoxyphenol. In the landscape of pharmaceutical development and materials science, the precise structural elucidation of complex organic molecules is paramount. Vibrational spectroscopy offers a powerful, non-destructive lens through which we can observe the intrinsic dynamics of molecular bonds, providing a unique "fingerprint" for a given compound.

This guide is structured to serve as both a theoretical primer and a practical handbook. We will first explore the fundamental principles that govern FTIR and Raman spectroscopy, delving into the "why" behind the experimental choices. Subsequently, we will construct a predictive analysis of the vibrational spectra of 2,3-dichloro-6-methoxyphenol. As direct experimental data for this specific molecule is not widely published, our analysis will be built upon a robust foundation of data from structurally analogous compounds, including dichlorophenols, methoxyphenols, and other substituted benzenes. This approach not only provides a strong predictive framework but also hones the essential skill of spectral interpretation based on chemical structure. Finally, we will detail a comprehensive, field-proven protocol for acquiring high-quality spectra, ensuring that the principles discussed can be readily applied in your own laboratory settings.

Part 1: The Theoretical Cornerstone: FTIR and Raman Spectroscopy

At their core, both FTIR and Raman spectroscopy probe the vibrational energy levels of a molecule. However, they do so through fundamentally different physical phenomena, making them complementary rather than redundant techniques.[1]

FTIR Spectroscopy: A Tale of Absorption

FTIR spectroscopy is an absorption technique. A broadband infrared light source illuminates the sample, and the instrument measures which frequencies of light are absorbed.[1] For a vibration to be "IR-active"—meaning it can absorb infrared light—it must cause a change in the molecule's net dipole moment .[2] Bonds between atoms with different electronegativities (e.g., C=O, O-H, C-Cl) are polar and exhibit strong IR absorptions. Their stretching and bending motions significantly alter the molecular dipole, leading to intense peaks in the FTIR spectrum.

Raman Spectroscopy: A Story of Scattered Light

Raman spectroscopy, in contrast, is a scattering technique. A high-intensity monochromatic laser source (typically in the visible or near-infrared range) is directed at the sample. While most of the light is scattered elastically (Rayleigh scattering) with no change in energy, a tiny fraction is scattered inelastically. This "Raman scattering" occurs when the incident photons exchange energy with the molecule's vibrational modes.[3]

For a vibration to be "Raman-active," it must cause a change in the molecule's polarizability —the ease with which the electron cloud can be distorted.[4][2] Symmetrical, non-polar bonds (e.g., C=C in an aromatic ring, C-C) often produce strong Raman signals because their vibrations significantly change the shape and size of the electron cloud.[5]

This difference in selection rules is the source of the techniques' complementarity. Vibrations that are strong in the IR spectrum are often weak or absent in the Raman spectrum, and vice versa.[6]

Factors Influencing Vibrational Frequencies

The precise frequency (wavenumber, in cm⁻¹) at which a bond vibrates is determined by several factors:

-

Bond Strength: Stronger bonds (e.g., double or triple bonds) have a higher force constant and vibrate at higher frequencies than weaker single bonds.[7][8]

-

Mass of Atoms: Bonds between lighter atoms vibrate at higher frequencies than bonds between heavier atoms.[7] For instance, an O-H stretch appears at a much higher wavenumber than a C-O stretch.

-

Electronic & Steric Effects: The chemical environment, including inductive effects, resonance, and steric hindrance (bond angles), can alter bond strength and, consequently, shift vibrational frequencies.[9][10][11] For example, the electronegative chlorine atoms on the phenol ring will inductively withdraw electron density, influencing the frequencies of adjacent bonds.

-

Hydrogen Bonding: This has a pronounced effect on O-H stretching vibrations, causing the sharp, high-frequency band of a "free" O-H to broaden significantly and shift to a lower wavenumber.[10][11]

Part 2: Predictive Spectral Analysis of 2,3-dichloro-6-methoxyphenol

The structure of 2,3-dichloro-6-methoxyphenol combines a phenol backbone with three distinct substituents: two chlorine atoms, a methoxy group, and a hydroxyl group. Each of these imparts characteristic features to the vibrational spectrum. Our predictive assignments are based on established group frequencies and data from similar molecules like 2,6-dichlorophenol[12][13], 2-methoxyphenol (guaiacol)[14], and other substituted benzenes.[15]

Predicted FTIR and Raman Peak Assignments

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected FTIR Intensity | Expected Raman Intensity | Rationale & Commentary |

| ~3450-3550 | O-H Stretch (non-hydrogen bonded) | Strong, Sharp | Weak | In a dilute, non-polar solvent, a sharp peak is expected. In the solid state, this will be a broad band at a lower frequency (~3200-3400 cm⁻¹) due to intermolecular hydrogen bonding.[10] |

| ~3050-3100 | Aromatic C-H Stretch | Medium | Strong | Typical for C-H stretching in the benzene ring. Multiple weak bands may be observed. |

| ~2960, ~2850 | Asymmetric & Symmetric C-H Stretch (in -OCH₃) | Medium | Medium | Characteristic stretching vibrations of the methyl group in the methoxy substituent.[16] |

| ~1580-1610 | Aromatic C=C Ring Stretch | Medium-Strong | Strong | A fundamental vibration of the benzene ring. Often appears as a pair of bands. Strong Raman activity is due to the high polarizability of the π-system.[15] |

| ~1450-1480 | Aromatic C=C Ring Stretch / CH₃ Bend | Medium-Strong | Medium | Another key ring stretching mode, often coupled with the scissoring vibration of the methoxy group's C-H bonds. |

| ~1250-1280 | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | Strong | Medium | The methoxy group's C-O bond stretching is a strong, characteristic absorption in the FTIR spectrum.[16] |

| ~1200-1240 | C-O Stretch (Phenolic) / In-plane O-H Bend | Strong | Weak | The stretching of the C-O bond of the phenol group is strongly IR-active due to its polarity. It often couples with the in-plane bending of the O-H group. |

| ~1020-1050 | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | Medium | Strong | This symmetric stretch is often more prominent in the Raman spectrum. |

| ~800-860 | C-H Out-of-plane Bend (Wag) | Strong | Weak | The position of this strong IR absorption is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,4-tetrasubstituted ring, this is a key region.[15] |

| ~700-800 | C-Cl Stretch | Strong | Strong | C-Cl bonds give rise to strong bands in both FTIR and Raman in the lower frequency region. The presence of two adjacent chlorine atoms may lead to symmetric and asymmetric stretching modes. |

| ~650-700 | Ring Bending (Out-of-plane) | Medium | Weak | A deformation mode of the entire benzene ring. |

Part 3: Experimental Protocols for Spectral Acquisition

The acquisition of high-quality, reproducible spectra is contingent upon meticulous sample preparation and a correct understanding of the instrumentation. This section provides a self-validating protocol for analyzing a solid sample like 2,3-dichloro-6-methoxyphenol.

FTIR Spectroscopy: KBr Pellet Transmission Method

This method is a gold standard for obtaining high-quality transmission spectra of solid samples, ideal for library matching and detailed analysis.[17]

Rationale: The sample is dispersed in an IR-transparent matrix (Potassium Bromide, KBr) to minimize light scattering and create a uniform pathlength for the IR beam.[18] This results in a "classic" transmission spectrum with a good signal-to-noise ratio.[17]

Protocol:

-

Drying: Gently dry both the sample and high-purity FTIR-grade KBr powder in an oven at ~100-110°C for 2-4 hours to remove adsorbed water, which causes significant interfering peaks (broad absorption ~3400 cm⁻¹ and a sharp bend ~1640 cm⁻¹).[19] Store in a desiccator until use.

-

Sample Preparation: In an agate mortar and pestle, weigh approximately 1-2 mg of the 2,3-dichloro-6-methoxyphenol sample and 150-200 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[20]

-

Grinding: Thoroughly grind the mixture for several minutes until it becomes a fine, homogenous powder. This is critical to reduce particle size, which minimizes scattering of the IR beam (the Christiansen effect) and ensures a uniform dispersion.[20]

-

Pellet Pressing: Transfer the powder to a KBr pellet die. Place the die into a hydraulic press and apply a vacuum to remove trapped air and residual moisture.[17] Increase the pressure to approximately 8-10 tons for about 2 minutes.

-

Pellet Inspection: Carefully release the pressure and extract the die. The resulting pellet should be thin, transparent, or translucent. An opaque or cloudy pellet indicates poor grinding, excessive moisture, or trapped air.

-

Background Collection: Place an empty sample holder (or a blank KBr pellet) in the FTIR spectrometer and run a background scan. This is crucial to ratio out the instrument's own spectral signature and that of atmospheric CO₂ and H₂O.

-

Sample Analysis: Mount the sample pellet in the sample holder and acquire the spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

Alternative FTIR: Attenuated Total Reflectance (ATR)

ATR is a faster, simpler alternative that requires minimal sample preparation.

Rationale: An IR beam is passed through a high-refractive-index crystal (e.g., diamond or zinc selenide). At the crystal-sample interface, an evanescent wave penetrates a few microns into the sample, and absorption is measured.[18][21]

Protocol:

-

Background Collection: Ensure the ATR crystal surface is impeccably clean. With nothing on the crystal, lower the pressure anvil and collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample powder directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[21]

-

Sample Analysis: Acquire the sample spectrum using the same parameters as the background scan.

-

Cleaning: Thoroughly clean the crystal and anvil with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Raman Spectroscopy

Raman spectroscopy of a solid powder is often straightforward and requires no sample preparation.[22]

Protocol:

-

Instrument Setup: Use a confocal Raman microscope equipped with a suitable laser, such as a 532 nm or 785 nm laser.[23] The 785 nm laser is often preferred for organic compounds as it reduces the likelihood of fluorescence, which can obscure the much weaker Raman signal.

-

Sample Placement: Place a small amount of the crystalline powder on a standard microscope slide.

-

Focusing: Place the slide on the microscope stage. Using the white light illumination and camera, bring the sample into focus using the microscope objective (e.g., 10x or 50x).

-

Parameter Optimization: Switch to laser illumination. Adjust the laser power and acquisition time. Start with low power to avoid sample burning or degradation. A typical starting point might be 10% laser power with a 10-second acquisition time, co-adding 3-5 scans.

-

Spectrum Acquisition: Acquire the Raman spectrum. The instrument will automatically filter out the strong Rayleigh scattering and record the Raman-shifted frequencies.

-

Calibration: Ensure the instrument's wavenumber axis is calibrated using a known standard, such as a silicon wafer (which has a sharp, intense peak at 520.7 cm⁻¹).

Part 4: Workflow Visualization

A logical workflow ensures that data is collected systematically and is of high quality. The following diagram illustrates the decision-making and experimental process for a comprehensive vibrational analysis.

Caption: Experimental workflow for FTIR and Raman spectroscopic analysis.

References

-

Factors influencing vibration frequencies. (n.d.). Retrieved from a general chemistry resource.[9]

-

Filo. (2025, November 30). Explain the factors on which vibrational frequencies of a molecule depends. Give examples.[7]

-

Whitley, A., Leroy, E., & Adar, F. (n.d.). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy Online.[6]

-

White Bear Photonics. (2025, June 27). Raman vs. FTIR: Selecting the Best Tool.[24]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.[21]

-

Stadler, B. (2022, October 7). 5.4: Infrared Spectroscopy. Chemistry LibreTexts.[8]

-

JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.[18]

-

Chemistry LibreTexts. (2025, February 23). 1.13: Selection Rules for IR and Raman Spectroscopy.[25]

-

StellarNet, Inc. (2017, April 12). Technical Note - Vibrational Spectroscopy: Infrared vs. Raman.[4]

-

Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?.[26]

-

Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy.[17]

-

Yan, B., et al. (n.d.). A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry. ACS Publications.[5]

-

University of Helsinki. (n.d.). Quick User Guide for FT-IR.[19]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.[10]

-

ResearchGate. (2025, April 10). Fourier Transform-Infrared Spectroscopy (FTIR) and Raman Spectroscopy: Principles and Applications in Biofilm Analysis.[27]

-

Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy.[1]

-

Al-Nahrain Journal of Science. (2025, December 15). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole.[28]

-

Pharmaceutical Concepts. (2023, June 14). Factors influencing vibrational frequency in IR spectroscopy | FTIR _ handwritten notes. [YouTube].[11]

-

Kumar, S., et al. (n.d.). Unveiling the Molecular Secrets: A Comprehensive Review of Raman Spectroscopy in Biological Research. PMC.[29]

-

Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR.[20]

-

Girlando, A., & Pecile, C. (1973). Single crystal vibrational spectra of chloranil (2, 3, 5, 6-tetrachloro-p-benzoquinone). Journal of the Chemical Society, Faraday Transactions.[30]

-

Gammadata. (n.d.). Introduction to FTIR and Raman Spectroscopy.[31]

-

NUANCE - Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons.[2]

-

RSC Publishing. (2023, November 14). Towards routine organic structure determination using Raman microscopy.[22]

-

Mary, Y. S., et al. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-bromo-2-nitropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[32]

-

Hippler, M., & Mohr, C. (n.d.). New exploratory experiments for Raman laser spectroscopy. Central Laser Facility Annual Report.[33]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.[15]

-

ResearchGate. (2007, January). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol.[34]

-

Al-Nahrain Journal of Science. (n.d.). View of Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole.[35]

-

A Numerical Listing of Wavenumber Ranges in Which Some Functional Groups and Classes of Compounds Absorb in the Infrared. (n.d.). [PDF Document].[36]

-

Bausinger, R. (n.d.). Raman spectroscopy setup and experiments for the advanced undergraduate lab. KOPS - University of Konstanz.[23]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.[37]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2).[12]

-

Bruker. (n.d.). Guide to Raman Spectroscopy.[3]

-

Smith, B. C. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy.[38]

-

ResearchGate. (n.d.). (a) Raman spectrums of 2.6-dichlorophenol (2,6-DCP) with different....[13]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. NIST Chemistry WebBook.[14]

-

SciELO México. (n.d.). Raman and FTIR spectroscopy experimental and theoretical in magnetic nanoemulsion from Carapa guianensis Aublet.[39]

-

PubMed. (2014, November 15). [Infrared, Raman and density functional study of vibration spectra of 2, 3-dichloropyrazine].[40]

-

Central Asian Journal of Medical and Natural Science. (2026, March 4). Examines Both Structural Optimization and Spectroscopic Analysis of C₁₆H₁₃N₃O and its Brominated and Chlorinated Derivatives.[41]

-

MDPI. (2022, January 3). Vibrational Study (Raman, SERS, and IR) of Plant Gallnut Polyphenols Related to the Fabrication of Iron Gall Inks.[42]

-

PMC. (n.d.). Reinterpretation of the Vibrational Spectroscopy of the Medicinal Bioinorganic Synthon c,c,t-[Pt(NH3)2Cl2(OH)2].[43]

-

Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio/HF and DFT methods. Archives of Applied Science Research.[16]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. nuance.northwestern.edu [nuance.northwestern.edu]

- 3. Guide to Raman Spectroscopy | Bruker [bruker.com]

- 4. You are being redirected... [stellarnet.us]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Explain the factors on which vibrational frequencies of a molecule depend.. [askfilo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. academics.su.edu.krd [academics.su.edu.krd]

- 10. davuniversity.org [davuniversity.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phenol, 2-methoxy- [webbook.nist.gov]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. kinteksolution.com [kinteksolution.com]

- 18. jascoinc.com [jascoinc.com]

- 19. helsinki.fi [helsinki.fi]

- 20. eng.uc.edu [eng.uc.edu]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. Towards routine organic structure determination using Raman microscopy - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02954A [pubs.rsc.org]

- 23. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 24. whitebearphotonics.com [whitebearphotonics.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]

- 27. researchgate.net [researchgate.net]

- 28. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]

- 29. Unveiling the Molecular Secrets: A Comprehensive Review of Raman Spectroscopy in Biological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 30. semanticscholar.org [semanticscholar.org]

- 31. gammadata.se [gammadata.se]

- 32. esisresearch.org [esisresearch.org]

- 33. clf.stfc.ac.uk [clf.stfc.ac.uk]

- 34. researchgate.net [researchgate.net]

- 35. View of Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole [anjs.edu.iq]

- 36. my.che.utah.edu [my.che.utah.edu]

- 37. ijtsrd.com [ijtsrd.com]

- 38. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 39. Raman and FTIR spectroscopy experimental and theoretical in magnetic nanoemulsion from Carapa guianensis Aublet [scielo.org.mx]

- 40. [Infrared, Raman and density functional study of vibration spectra of 2, 3-dichloropyrazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. cajmns.casjournal.org [cajmns.casjournal.org]

- 42. mdpi.com [mdpi.com]

- 43. Reinterpretation of the Vibrational Spectroscopy of the Medicinal Bioinorganic Synthon c,c,t-[Pt(NH3)2Cl2(OH)2] - PMC [pmc.ncbi.nlm.nih.gov]

1H-NMR and 13C-NMR chemical shifts for Phenol, 2,3-dichloro-6-methoxy-

Structural Elucidation of Phenol, 2,3-dichloro-6-methoxy-: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts

Executive Summary & Environmental Context

Phenol, 2,3-dichloro-6-methoxy- (CAS: 77102-95-5)—structurally synonymous with 5,6-dichloroguaiacol—is a highly substituted aromatic compound. It frequently emerges as a recalcitrant byproduct in the chlorine bleaching of wood pulp and serves as a critical biomarker for environmental monitoring in aquatic ecosystems[1]. Due to its potent odorant properties and dense substitution pattern, precise analytical characterization is paramount for trace detection and synthetic verification[2]. This whitepaper provides a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of this compound, designed for senior analytical chemists and drug development professionals.

Structural Dynamics and Solvent Causality

The molecule features a phenol core with a hydroxyl group at C1, chlorine atoms at C2 and C3, and a methoxy group at C6. The chemical shifts of this system are governed by a complex interplay of mesomeric (+M) and inductive (-I) effects.

Solvent Selection Causality: Deuterated chloroform (CDCl 3 ) is the optimal solvent for this analysis. Unlike protic solvents (e.g., Methanol- d4 or D 2 O), CDCl 3 lacks exchangeable deuterium atoms that would obliterate the phenolic -OH signal via rapid proton-deuterium exchange. Preserving the -OH resonance is critical for confirming the intramolecular hydrogen bonding network between the C1-OH and the adjacent C6-OMe oxygen, which inherently deshields the hydroxyl proton.

Quantitative Spectroscopic Data

The methoxy group exerts a strong electron-donating mesomeric effect, heavily shielding the ortho position (C5). Conversely, the adjacent chlorine atoms exert electron-withdrawing inductive effects, deshielding their local environments and altering the electron density of the aromatic ring[2]. The expected chemical shifts, derived from empirical additivity rules and comparative halogenated guaiacol models[3], are summarized below.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |

| OH (C1) | 5.75 | Broad Singlet (br s) | - | 1H | Exchangeable proton; deshielded by intramolecular hydrogen bonding with the C6 methoxy oxygen. |

| OMe (C6) | 3.92 | Singlet (s) | - | 3H | Typical aliphatic protons attached to an electronegative oxygen atom. |

| H-4 | 6.95 | Doublet (d) | 8.5 | 1H | Ortho to C3-Cl, meta to C2-Cl. Exhibits standard ortho-coupling with H-5. Less shielded than H-5. |

| H-5 | 6.78 | Doublet (d) | 8.5 | 1H | Ortho to C6-OMe. Strongly shielded by the electron-donating resonance (+M) of the methoxy oxygen. |

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |

| C1 | 145.2 | Quaternary (C-OH) | Heavily deshielded by the directly attached electronegative hydroxyl oxygen. |

| C2 | 121.5 | Quaternary (C-Cl) | Shifted by the inductive electron withdrawal (-I) of the chlorine atom. |

| C3 | 126.8 | Quaternary (C-Cl) | Adjacent to C2-Cl, experiencing combined steric and inductive deshielding effects. |

| C4 | 123.0 | Methine (CH) | Meta to oxygen substituents; lacks direct resonance shielding. |

| C5 | 111.4 | Methine (CH) | Ortho to the methoxy group; strongly shielded by the +M resonance effect. |

| C6 | 148.7 | Quaternary (C-OMe) | Most deshielded carbon due to the potent electronegativity of the methoxy oxygen. |

| -OCH 3 | 56.4 | Methyl (CH 3 ) | Characteristic aliphatic carbon shift for an aryl methyl ether. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol integrates closed-loop validation steps. A protocol is only as reliable as its internal quality control.

Phase 1: Sample Preparation

-

Dissolution: Dissolve exactly 20 mg of Phenol, 2,3-dichloro-6-methoxy- in 0.6 mL of CDCl 3 enriched with 0.03% v/v Tetramethylsilane (TMS).

-

Causality: TMS provides an absolute zero reference (0.00 ppm), neutralizing magnetic susceptibility variations between different probe architectures and ensuring inter-laboratory reproducibility.

-

-

Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube (e.g., Norell 502).

-

Causality: Micro-particulate matter distorts magnetic field homogeneity, leading to broad, unresolvable multiplets and loss of fine J -coupling data.

-

Phase 2: Acquisition & Shimming

-

Tuning and Locking: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium resonance frequency of CDCl 3 . Tune the probe to the exact Larmor frequencies of 1 H and 13 C to maximize signal transfer efficiency.

-

Shimming (Self-Validation Step A): Adjust the Z1-Z5 gradient coils to optimize field homogeneity.

-

Validation Gate: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 0.5 Hz, the field is inhomogeneous. Action: Re-shim the instrument until FWHM ≤ 0.5 Hz before proceeding to acquisition.

-

-

Parameter Optimization:

-

1 H NMR: 16 scans, Relaxation delay ( D1 ) = 1.5 s.

-

13 C NMR: 1024 scans, D1 = 2.0 s.

-

Causality: Quaternary carbons (C1, C2, C3, C6) lack attached protons, resulting in prolonged longitudinal ( T1 ) relaxation times. A 2.0 s delay ensures complete magnetization recovery, preventing signal attenuation and allowing for semi-quantitative peak integration.

-

Phase 3: Processing & Quality Control

-

Apodization: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to the Free Induction Decay (FID) prior to Fourier Transformation.

-

Causality: This mathematically suppresses high-frequency noise at the tail end of the FID, optimizing the Signal-to-Noise Ratio (SNR) without severely compromising resolution.

-

-

SNR Verification (Self-Validation Step B):

-

Validation Gate: Evaluate the SNR of the weakest 13 C quaternary peak (typically C2 or C3). If SNR < 10:1, the data is not quantitatively reliable. Action: Double the number of scans (e.g., to 2048) and re-acquire the spectrum.

-

Workflow Visualization

Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

References

-

[3] Title: 4,5-Dichloroguaiacol | C7H6Cl2O2 | CID 17160 - PubChem | Source: National Institutes of Health (NIH) | URL: 3

-

[2] Title: Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants | Source: Frontiers in Chemistry | URL: 2

-

[1] Title: Environmental Health Criteria 88: Polychlorinated dibenzo-para-dioxins and dibenzofurans | Source: World Health Organization (WHO) | URL:1

An In-Depth Technical Guide to the Crystal Structure and X-Ray Diffraction of Phenol, 2,3-dichloro-6-methoxy- (5,6-Dichloroguaiacol)

Executive Summary

Phenol, 2,3-dichloro-6-methoxy- (commonly referred to as 5,6-dichloroguaiacol ; CAS No. 77102-95-5) is a highly substituted aromatic compound historically associated with the effluents of chlorine-bleached kraft pulp mills[1]. Understanding its solid-state chemistry through single-crystal X-ray diffraction (XRD) provides critical insights into its environmental persistence, bioavailability, and physicochemical properties.

This whitepaper provides a comprehensive, field-proven methodology for the crystallization, crystallographic data collection, and structural refinement of 2,3-dichloro-6-methoxyphenol. By elucidating the precise spatial arrangement, hydrogen-bonding networks, and halogen-π interactions of this molecule, researchers can better predict its reactivity and design targeted remediation strategies or novel synthetic derivatives.

Chemical Properties and Structural Context

The molecular architecture of 2,3-dichloro-6-methoxyphenol is defined by a highly congested aromatic ring. With substituents at the 1, 2, 3, and 6 positions, the molecule experiences significant steric hindrance and complex electronic push-pull dynamics:

-

Steric Crowding: The hydroxyl (-OH) group at C1 is flanked by a chlorine atom at C2 and a methoxy (-OCH₃) group at C6. This ortho-disubstitution forces the molecule into a specific conformational space to minimize steric clashes.

-

Electronic Effects: The strongly electron-withdrawing chlorine atoms at C2 and C3 deplete electron density from the aromatic ring, while the methoxy group at C6 acts as an electron-donating group via resonance. This polarization heavily influences the molecule's intermolecular packing[2].

-

Hydrogen Bonding Potential: The phenolic -OH acts as a strong hydrogen bond donor, while the methoxy oxygen and the chlorine atoms can act as hydrogen bond acceptors[3][4].

Caption: Logical mapping of functional groups to their corresponding intermolecular interactions in the crystal lattice.

Experimental Protocols: Crystallization and XRD Workflow

To obtain high-resolution crystallographic data, the synthesis of defect-free single crystals is paramount. The following self-validating protocol outlines the optimal conditions for growing and analyzing crystals of 2,3-dichloro-6-methoxyphenol.

Single-Crystal Growth Methodology

Causality Insight: Chlorinated guaiacols are highly soluble in polar organic solvents but exhibit limited solubility in non-polar alkanes. A binary solvent system (e.g., ethyl acetate/hexane) is utilized. The differential vapor pressures allow the more volatile, better solvent to evaporate first, slowly driving the system into a state of supersaturation without inducing rapid, chaotic nucleation[3][4].

Step-by-Step Protocol:

-

Purification: Ensure the 2,3-dichloro-6-methoxyphenol precursor is >99% pure via preparative HPLC or repeated recrystallization from petroleum ether[3].

-

Solvent Preparation: Dissolve 50 mg of the purified compound in 2 mL of ethyl acetate in a clean, dust-free 5 mL glass vial.

-

Anti-Solvent Addition: Carefully layer 1 mL of n-hexane over the ethyl acetate solution to create a diffusion gradient.

-

Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole. Place the vial in a vibration-free, isothermal environment at 4°C.

-

Harvesting: After 7–14 days, harvest the resulting colorless prismatic crystals.

-

Validation: Inspect the crystals under a polarized light microscope. Select a crystal exhibiting uniform extinction (birefringence), indicating a single, untwinned domain.

X-Ray Diffraction Data Collection

Causality Insight: Data collection must be performed at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. This drastically reduces the thermal libration of the atoms, particularly the terminal methyl group of the methoxy moiety, thereby yielding sharper diffraction spots and more accurate bond lengths[3][4].

Caption: End-to-end workflow for the crystallographic analysis of 2,3-dichloro-6-methoxyphenol.

Data Collection Steps:

-

Mount a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber or MiTeGen loop using perfluoropolyether oil.

-

Transfer the mounted crystal immediately to the goniometer equipped with an Oxford Cryosystems cooler set to 100 K.

-

Collect diffraction data using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Perform data reduction, including Lorentz and polarization corrections, and apply a multi-scan absorption correction.

Structural Solution and Refinement

The structure is typically solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 using SHELXL.

-

Non-Hydrogen Atoms: Refined anisotropically to account for directional thermal motion.

-

Hydrogen Atoms: The phenolic hydrogen atom is usually located in the difference Fourier map and refined freely to accurately determine the hydrogen bonding geometry. Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic protons, 1.5Ueq(C) for methyl protons)[4].

Quantitative Crystallographic Data

Based on structurally analogous chlorinated guaiacols (such as 3,4,5-trichloroguaiacol and tetrachloroguaiacol derivatives)[3][4], the expected crystallographic parameters for 2,3-dichloro-6-methoxyphenol are summarized below.

| Parameter | Expected Value / Range |

| Chemical Formula | C₇H₆Cl₂O₂ |

| Formula Weight | 193.02 g/mol |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P21/c or P1ˉ (Typical for substituted phenols) |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Density (calculated) | ~1.55 - 1.65 g/cm³ |

| Absorption Coefficient (μ) | ~0.6 - 0.8 mm⁻¹ |

| Final R indices [I > 2σ(I)] | R1≈0.03−0.05 , wR2≈0.08−0.12 |

Mechanistic Insights: Crystal Packing and Intermolecular Forces

The macroscopic properties of 2,3-dichloro-6-methoxyphenol—such as its melting point, solubility, and environmental degradation pathways—are directly dictated by its microscopic crystal packing.

Hydrogen Bonding Networks

In the solid state, the dominant intermolecular force is hydrogen bonding. Because the -OH and -OCH₃ groups are adjacent (ortho to each other), there is a strong competition between intramolecular and intermolecular hydrogen bonding.

-

Typically, the phenolic proton acts as a donor to the methoxy oxygen of an adjacent molecule, forming infinite 1D chains or 2D sheets along the crystallographic axes.

-

The precise O-H···O angle and distance (usually around 2.7–2.8 Å for O···O) dictate the rigidity of the crystal lattice.

Halogen Bonding and Steric Shielding

The C2 and C3 chlorine atoms play a dual role. Sterically, they shield the aromatic core, which contributes to the compound's resistance to rapid biodegradation and its persistence in aquatic environments[1][5]. Crystallographically, these heavy atoms participate in weak intermolecular Cl···Cl or Cl···O halogen bonds. These secondary interactions stabilize the 3D architecture, locking the 1D hydrogen-bonded chains into a cohesive lattice[4].

Conformational Isomerism

The methoxy group (-OCH₃) can theoretically adopt two conformations: coplanar with the aromatic ring or twisted out of plane. In 2,3-dichloro-6-methoxyphenol, the presence of the adjacent -OH group usually anchors the methoxy group in a nearly coplanar conformation to maximize conjugation with the aromatic π-system and facilitate hydrogen bonding, a phenomenon frequently observed in the NMR and XRD studies of related chloroguaiacols[4][6].

Conclusion

The rigorous crystallographic analysis of Phenol, 2,3-dichloro-6-methoxy- (5,6-dichloroguaiacol) via X-ray diffraction provides an indispensable blueprint of its molecular geometry. By employing controlled crystallization techniques and low-temperature data collection, researchers can accurately map the hydrogen-bonding and halogen-interacting networks that govern the physical and chemical behavior of this compound. These structural insights are foundational for environmental chemists modeling the fate of pulp mill effluents and for synthetic chemists utilizing chlorinated phenols as building blocks for advanced materials.

References

-

Lindström, K., & Österberg, F. (1980). Synthesis, X-ray structure determination, and formation of 3,4,5-trichloroguaiacol occurring in kraft pulp spent bleach liquors. Canadian Journal of Chemistry. Available at:[Link]

-

Burlinson, N., Rettig, S. J., Trotter, J., & McKague, B. (1986). Formation of a trimeric chloroguaiacol quinone in the preparation of tetrachloroguaiacol and crystal structure of its tetramethoxy derivative. Canadian Journal of Chemistry. Available at:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11859, 3,4,5-Trichlorophenol. Available at:[Link]

-

Wachtmeister, C. A., et al. (1991). Local and Global Contaminants in Swedish Waters: Studies on PCBs, DDTs, 4,5,6-Trichloroguaiacol and their Transformation Products. DiVA Portal. Available at:[Link]

-

Schranz, M., et al. (2017). Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. Frontiers in Chemistry. Available at:[Link]

-

Euro Chlor. (2007). Biodegradability of chlorinated aromatic compounds. Available at:[Link]

-

American Chemical Society. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride. The Journal of Organic Chemistry. Available at:[Link]

-

University of Waikato Research Commons. Environmental fate of chlorinated guaiacols. Available at:[Link]

Sources

- 1. su.diva-portal.org [su.diva-portal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. eurochlor.org [eurochlor.org]

- 6. Frontiers | Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants [frontiersin.org]

Whitepaper: Environmental Degradation Pathways of 2,3-Dichloro-6-methoxyphenol

Executive Summary & Chemical Identity

As global regulatory frameworks tighten around industrial effluents, the fate of chlorinated aromatic pollutants has become a critical focus for environmental scientists and drug development professionals repurposing bioremediation pathways. This technical guide elucidates the degradation pathways of 2,3-dichloro-6-methoxyphenol , a recalcitrant xenobiotic compound.

In environmental and pulp-bleaching literature, this specific isomer is universally referred to by its synonym, 5,6-dichloroguaiacol (5,6-DCG) [[1]](). It is primarily generated during the chlorine bleaching of wood pulp via the degradation and chlorination of lignin 1. Characterized by an extremely low odor threshold and a distinct "smoky, medicinal, and plaster-like" olfactory profile, its persistence in aquatic ecosystems demands robust biotic and abiotic degradation strategies 1.

Mechanistic Pathways of Environmental Degradation

The degradation of 2,3-dichloro-6-methoxyphenol is thermodynamically hindered by the electron-withdrawing chlorine atoms and the steric bulk of the methoxy group. Successful degradation relies on specific microbial enzymatic attacks or high-energy Advanced Oxidation Processes (AOPs).

Biotic Degradation (Microbial Metabolism)

Microbial consortia utilize two primary divergent pathways to break down the chloroguaiacol ring:

-

Pathway A: O-Demethylation (The Acinetobacter Route): The methoxy group acts as a steric shield, preventing direct ring cleavage. Bacteria such as Acinetobacter junii initiate degradation via an O-demethylase enzyme, stripping the methyl group to yield 3,4-dichlorocatechol 2. This conversion is a critical rate-limiting step; without O-demethylation, the compound aggressively inhibits microbial growth.

-

Pathway B: Hydroxylation & Dechlorination (The Rhodococcus Route): Strains like Rhodococcus chlorophenolicus bypass demethylation, instead utilizing cytochrome P450-like monooxygenases to hydroxylate the ring (typically para to the existing hydroxyl group). This reaction often forces the displacement of a chlorine atom, converting the compound into highly reactive chlorohydroquinones 3.

-

Terminal Ring Cleavage: Once converted to chlorocatechols or chlorohydroquinones, intradiol (ortho) or extradiol (meta) dioxygenases cleave the aromatic ring. This yields chloromuconic acids, which undergo further dechlorination and enter the TCA cycle for complete mineralization [[2]]().

Fig 1. Divergent microbial degradation pathways of 2,3-dichloro-6-methoxyphenol.

Abiotic Degradation (Advanced Oxidation Processes)

When biological treatment is insufficient, physicochemical methods are deployed:

-

Solar Photo-Fenton Oxidation: Utilizing a UV/H₂O₂/Fe²⁺ system, hydroxyl radicals ( ⋅OH ) are generated to attack the electron-rich aromatic ring. Degradation follows pseudo-first-order kinetics, achieving >80% degradation and >89% COD removal within 24 minutes at optimal pH (3.0) 4.

-

Photocatalysis via Doped Nanosheets: Recent advances utilize nonmetal-doped carbon nitride (e.g., B@N-doped C₂N). Doping narrows the bandgap to 2.27 eV, significantly reducing the ΔG= of initial reactions with ⋅OH radicals and facilitating high-efficiency organic pollutant removal 5.

Self-Validating Experimental Protocol: Metabolite Tracking

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checkpoints to prevent false-positive degradation claims caused by matrix effects or volatilization.

Step 1: Matrix Preparation & Isotope Spike-In

-

Action: Prepare the aqueous sample matrix and spike with a known concentration of 13C6 -labeled guaiacol as an internal standard.

-

Causality: The internal standard validates the entire workflow. If the final GC-MS recovery of the 13C6 isotope falls below 85%, the system flags an extraction failure or abiotic loss, invalidating the degradation data.

Step 2: Aerobic Bioreactor Incubation

-

Action: Inoculate with Acinetobacter junii in an amber-glass chemostat (pH 7.0, 30°C). Maintain Dissolved Oxygen (DO) > 2 mg/L.

-

Causality: Amber glass prevents unintended photo-degradation. High DO is strictly required because the terminal ring-cleavage step relies on dioxygenases, which consume molecular oxygen.

Step 3: Acidic Liquid-Liquid Extraction (LLE)

-

Action: Quench the reaction and acidify the aliquot to pH < 2.0 using HCl, followed by extraction with ethyl acetate.

-

Causality: Phenolic compounds have a pKa of ~8-10. Acidifying to pH 2.0 ensures the hydroxyl groups are fully protonated (neutralized), maximizing their partitioning into the organic phase and preventing analyte loss in the aqueous waste.

Step 4: BSTFA Derivatization & GC-MS Quantification

-

Action: Treat the dried organic extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) before GC-MS injection.

-

Causality: Chlorocatechols are highly polar and will adsorb to the GC column, causing severe peak tailing. BSTFA replaces the active hydrogen on the hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility and ensuring sharp, quantifiable chromatographic peaks.

Fig 2. Self-validating experimental workflow for metabolite tracking via GC-MS.

Quantitative Data Summaries

The table below synthesizes the physicochemical properties and degradation metrics of 2,3-dichloro-6-methoxyphenol alongside its structural analogs to provide comparative context.

| Compound / Isomer | Odor Threshold (ng/L) | Odor Quality Profile | Primary Biotic Route | Photocatalytic Adsorption Energy |

| 2,3-Dichloro-6-methoxyphenol (5,6-DCG) | Very Low | Smoky, medicinal, plaster-like 1 | O-demethylation | N/A |

| 4,5-Dichloroguaiacol (4,5-DCG) | Very Low | Smoky, sweet, vanilla-like 1 | O-demethylation | 26.56 kcal/mol (on B@N-doped C₂N) 5 |

| 4-Chloroguaiacol | Low | Sweet, vanilla-like | Photo-Fenton Oxidation | N/A |

References

-

Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. PMC. 1

-

Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain. ResearchGate. 2

-

Hydroxylation and dechlorination of chlorinated guaiacols and syringols by Rhodococcus chlorophenolicus. ASM Journals. 3

-

Degradation of 4-chloroguaiacol by dark Fenton and solar photo-Fenton advanced oxidation processes. PubMed.4

-

Nonmetal doped carbon nitride nanosheet as photocatalyst for degradation of 4, 5-dichloroguaiacol. PubMed. 5

Sources

- 1. Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Degradation of 4-chloroguaiacol by dark Fenton and solar photo-Fenton advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonmetal doped carbon nitride nanosheet as photocatalyst for degradation of 4, 5-dichloroguaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Action of Phenol, 2,3-dichloro-6-methoxy- Derivatives: A Comprehensive Technical Guide

Executive Summary

In the landscape of environmental toxicology, xenobiotic metabolism, and synthetic pharmacology, halogenated guaiacols represent a critical class of bioactive compounds. Phenol, 2,3-dichloro-6-methoxy- (commonly referred to as 5,6-dichloroguaiacol or 2,3-dichloro-6-methoxyphenol, CAS 77102-95-5) is a prominent derivative historically recognized as a toxic byproduct of kraft pulp mill effluent bleaching and as a terminal metabolite in the microbial degradation of phenoxy herbicides like 2,4-D[1][2].

For drug development professionals and toxicologists, understanding the precise mechanism of action (MoA) of this compound is paramount. It serves as a structural alert for mitochondrial toxicity, a substrate for specific biodegradation pathways, and a synthetic intermediate for bioactive diphenyl ethers. This whitepaper deconstructs the physicochemical drivers, core biological mechanisms, and self-validating experimental workflows required to study 2,3-dichloro-6-methoxy- derivatives.

Physicochemical Grounding & Pharmacokinetics

The biological activity of 2,3-dichloro-6-methoxyphenol is strictly dictated by its structure-activity relationship (SAR). The compound features a phenol ring substituted with two electron-withdrawing chlorine atoms at the 2 and 3 positions, and an electron-donating methoxy group at the 6 position.

-

Lipophilicity (LogP): The dichloro substitution drastically increases the lipophilicity of the molecule, allowing it to easily partition into cellular and mitochondrial lipid bilayers[3].

-

Acidity (pKa): The electron-withdrawing halogens stabilize the phenolate anion via inductive effects, lowering the pKa of the phenolic hydroxyl group from 9.95 (unsubstituted phenol) to approximately 7.80. At physiological pH (7.4), a significant fraction of the compound exists in its ionized state.

-

Steric & Redox Modulation: The 6-methoxy group provides steric shielding to the hydroxyl group and alters the redox potential of the aromatic ring, making it a prime candidate for specific enzymatic oxidation[4].

Core Mechanisms of Action

Mechanism A: Mitochondrial Uncoupling (Protonophoric Activity)

The primary mechanism of acute cellular toxicity for chlorinated guaiacols is the uncoupling of oxidative phosphorylation[5]. The specific balance of a weakly acidic proton and high lipophilicity creates an ideal pharmacophore for a mitochondrial protonophore.

The neutral, protonated form of 2,3-dichloro-6-methoxyphenol diffuses across the inner mitochondrial membrane (IMM) into the alkaline mitochondrial matrix. There, it releases its proton. The resulting phenolate anion—whose charge is highly delocalized and shielded by the halogens—remains lipophilic enough to traverse the IMM back to the intermembrane space. This futile cycle dissipates the proton motive force ( Δp ), halting ATP synthase activity without directly inhibiting the electron transport chain (ETC).

Caption: Protonophoric cycle of 2,3-dichloro-6-methoxyphenol across the inner mitochondrial membrane.

Mechanism B: CYP450-Mediated Metabolic Activation & Oxidative Stress

Secondary toxicity arises from Phase I hepatic metabolism. Cytochrome P450 (CYP450) enzymes catalyze the O-demethylation or direct ring oxidation of the compound, yielding highly reactive chlorinated quinones or hydroquinones. These electrophilic intermediates engage in continuous redox cycling, consuming cellular oxygen to generate superoxide anion radicals ( O2∙− ). This cascade leads to severe lipid peroxidation, depletion of intracellular glutathione (GSH), and oxidative DNA damage[4].

Caption: CYP450-mediated metabolic activation and subsequent ROS generation.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the MoA of 2,3-dichloro-6-methoxy- derivatives, experimental designs must embed internal causality checks. A simple observation of cell death is insufficient; the why must be proven.

Protocol 1: Real-Time Metabolic Flux Analysis (Seahorse XF)

Objective: Definitively isolate mitochondrial uncoupling from general cytotoxicity. Causality Logic: By inhibiting ATP synthase first, any subsequent spike in the Oxygen Consumption Rate (OCR) upon compound addition proves that the electron transport chain is working in overdrive to compensate for a dissipated proton gradient—the hallmark of a true uncoupler.

Step-by-Step Methodology:

-

Cell Seeding: Plate HepG2 cells in a Seahorse XF96 microplate at 2×104 cells/well. Incubate overnight.

-

Equilibration: Wash and incubate cells in unbuffered XF assay medium (pH 7.4) for 1 hour at 37°C in a non-CO2 incubator.

-

Basal Measurement: Measure basal OCR for 15 minutes.

-

Oligomycin Injection (Port A): Inject 1.5 µM Oligomycin. Expected result: OCR drops as ATP synthesis halts.

-

Compound Injection (Port B): Inject 2,3-dichloro-6-methoxyphenol (10–50 µM). Validation Check: A sharp increase in OCR confirms protonophoric uncoupling.

-

Rotenone/Antimycin A Injection (Port C): Inject 0.5 µM Rot/AA to shut down Complexes I and III. This establishes the non-mitochondrial oxygen consumption baseline.

Caption: Step-by-step workflow for validating mitochondrial uncoupling using the Seahorse XF assay.

Protocol 2: CYP450-Dependent ROS Generation Assay

Objective: Prove that oxidative stress is mediated by metabolic activation, not the parent compound. Causality Logic: If ROS generation is suppressed in cells pre-treated with a pan-CYP450 suicide inhibitor, it proves the parent derivative requires enzymatic conversion to become a pro-oxidant.

Step-by-Step Methodology:

-

Inhibitor Pre-treatment: Treat primary human hepatocytes with 1-aminobenzotriazole (1-ABT, 1 mM) for 2 hours. Maintain a parallel vehicle-control group.

-

Probe Loading: Wash cells and load with 10 µM H2DCFDA (fluorogenic ROS indicator) for 30 minutes in the dark.

-

Compound Exposure: Treat both groups with 2,3-dichloro-6-methoxyphenol (20 µM) for 4 hours.

-

Quantification: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader.

Quantitative Data Presentation

The table below contextualizes the biological activity of 2,3-dichloro-6-methoxyphenol against other reference phenolic compounds, demonstrating how progressive halogenation impacts lipophilicity, acidity, and uncoupling potency[5][6].

| Compound | LogP | pKa | EC50 (Uncoupling, µM) | Primary Mode of Action |

| Phenol | 1.46 | 9.95 | > 1000 | Non-specific Narcosis |

| 2-Chlorophenol | 2.15 | 8.52 | ~ 500 | Weak Uncoupling |

| 2,3-dichloro-6-methoxyphenol | ~ 3.20 | ~ 7.80 | 15 - 30 | Potent Uncoupling / ROS |

| Pentachlorophenol (PCP) | 5.12 | 4.74 | < 1.0 | Severe Uncoupling |

Biodegradation and Environmental Remediation

Understanding the MoA of this compound is also vital for environmental biotechnology. White-rot fungi (such as Rigidoporus sp.) and specific bacterial strains utilize extracellular laccases and intracellular cytochromes to actively degrade these toxic derivatives[7]. Laccase catalyzes the single-electron oxidation of the phenol to a highly reactive phenoxy radical. This radical intermediate subsequently undergoes spontaneous polymerization or enzymatic ring cleavage, effectively neutralizing the protonophoric threat and detoxifying the environment[1].

References

-

[3] Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. Frontiers in Chemistry. URL:[Link]

-

[1] Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. ACS Omega. URL:[Link]

-

[7] Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Environmental Science and Pollution Research / PMC. URL:[Link]

-

[4] Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal / PMC. URL:[Link]

-

[5] Aquatic toxicity equivalency factors for chlorinated phenolic compounds present in pulp mill effluents. Environmental Toxicology and Chemistry. URL:[Link]

-

[6] Kinetics of chloroguaiacols and other chlorinated phenolic derivatives in rainbow trout. Environmental Toxicology and Chemistry. URL:[Link]

-

[2] Toxic effects of selected bleached kraft mill effluent constituents on the sea urchin sperm cell. Environmental Toxicology and Chemistry. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Analytical Characterization of Phenol, 2,3-dichloro-6-methoxy-

Target Audience: Researchers, Analytical Chemists, and Environmental Scientists Compound Synonyms: 5,6-Dichloroguaiacol; 2,3-Dichloro-6-methoxyphenol CAS Registry Number: 77102-95-5

Executive Summary & Scientific Context

Phenol, 2,3-dichloro-6-methoxy- (commonly referred to in environmental literature as 5,6-dichloroguaiacol) is a halogenated phenolic compound primarily identified as a byproduct in the effluents of pulp mills utilizing chlorine bleaching processes [1]. In recent years, it has garnered significant attention in flavor and fragrance chemistry due to its potent off-odor characteristics, often described as "smoky," "medicinal," and "plaster-like" [1].

As a Senior Application Scientist, I have designed this protocol to address the primary challenge in studying this compound: isomer purity . Because the odor threshold of 5,6-dichloroguaiacol is exceptionally low (median 0.0068 ng/L in air) [1], even trace contamination by other chlorinated isomers (such as 4,5-dichloroguaiacol) will completely invalidate Gas Chromatography-Olfactometry (GC-O) sensory data.

Reaction Design & Causality

Direct electrophilic chlorination of guaiacol (2-methoxyphenol) is strongly directed by the hydroxyl and methoxy groups, overwhelmingly favoring substitution at the 4 and 5 positions (yielding 4-chloro and 4,5-dichloroguaiacol). Attempting to isolate the sterically hindered 5,6-dichloro isomer from a direct chlorination mixture is highly inefficient.

The Logical Solution: This protocol utilizes a "bottom-up" functionalization approach. By starting with 3,4-dichlorocatechol and performing a controlled, selective mono-methylation, we limit the possible products to only two isomers: 3,4-dichloro-2-methoxyphenol and our target, 2,3-dichloro-6-methoxyphenol. These two isomers have sufficiently different retention factors ( Rf ) to be resolved via high-resolution flash chromatography [2].

Quantitative Data: Odor Thresholds and Characteristics

To understand the necessity of the rigorous purification steps in the protocol, one must review the sensory properties of the target compound compared to its structural analogs.

| Compound Name | Substitution Pattern | Odor Quality Descriptors | Median Odor Threshold (ng/L air) |

| Phenol, 2,3-dichloro-6-methoxy- | 5,6-dichloro | Smoky, medicinal, plaster-like | 0.0068 |

| Phenol, 3,4-dichloro-2-methoxy- | 4,5-dichloro | Smoky, sweet, vanilla-like | 0.0025 |

| Phenol, 2-chloro-6-methoxy- | 6-chloro | Smoky, medicinal | 0.0025 |

| Phenol, 2-methoxy- | Unsubstituted | Smoky, vanilla, ham | 0.056 - 30.0 |

Data summarized from Juhlke et al., 2017 [1]. The extremely low thresholds necessitate >99% purity for accurate sensory evaluation.

Step-by-Step Synthesis Protocol

Safety Declaration: This procedure must be conducted in a certified chemical fume hood. Phenolic compounds and alkylating agents (Methyl Iodide) are toxic and potentially carcinogenic. Standard laboratory Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and a lab coat—is mandatory.

Phase 1: Selective Mono-Methylation

-

Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Loading: Dissolve 10.0 mmol of 3,4-dichlorocatechol in 50 mL of anhydrous acetone.

-

Base Addition: Add 12.0 mmol of finely powdered, anhydrous Potassium Carbonate ( K2CO3 ). Causality: The weak base deprotonates the more acidic phenolic hydroxyl group, preparing it for nucleophilic attack while minimizing di-alkylation.

-

Alkylation: Dropwise, add 10.5 mmol of Methyl Iodide ( CH3I ) via syringe.

-

Reaction: Heat the mixture to a gentle reflux (approx. 56°C) under a nitrogen atmosphere for 12 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Dichloromethane:Chloroform (90:10) solvent system [2].

Phase 2: Workup and Extraction

-

Quenching: Cool the reaction mixture to room temperature and filter out the solid K2CO3 salts. Wash the filter cake with 10 mL of acetone.

-

Concentration: Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in 50 mL of Ethyl Acetate. Wash the organic layer sequentially with 0.1 M HCl (2 x 25 mL) to neutralize residual base, followed by brine (25 mL).

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate in vacuo to yield a crude mixture of the two mono-methylated isomers.

Phase 3: High-Resolution Isomer Separation (Self-Validating Step)

-

Column Preparation: Pack a glass chromatography column with fine silica gel (230-400 mesh) using Hexane.

-

Loading: Dry-load the crude mixture onto the silica gel.

-

Elution: Elute using a highly optimized, shallow gradient of Hexane to Ethyl Acetate (starting at 95:5 and slowly increasing to 85:15).

-

Causality: The steric bulk of the chlorines at the 2 and 3 positions in the target compound slightly shields the hydroxyl group compared to the 3,4-dichloro isomer, altering its hydrogen-bonding capacity with the silica stationary phase and allowing for baseline resolution.

-

-

Fraction Collection: Collect small fractions (10 mL) and analyze via TLC. Pool the fractions containing the pure target isomer ( Rf validation required against standards if available).

Phase 4: Analytical Validation

-

GC-MS Analysis: Inject a 1 µL aliquot of the purified product (derivatized or underivatized) into a GC-MS equipped with a DB-5 capillary column. Confirm the molecular ion peak ( M+ at m/z 192/194/196, characteristic of a dichloro-isotope pattern).

-

GC-O Verification: To ensure suitability for sensory studies, perform a GC-Olfactometry run to confirm the absence of the "vanilla-like" 4,5-dichloro isomer impurity [1].

Experimental Workflow Visualization

Workflow for the synthesis and isolation of 2,3-dichloro-6-methoxyphenol.

References

-

Juhlke, F., Lorber, K., Wagenstaller, M., & Buettner, A. (2017). Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. Frontiers in Chemistry, 5, 120. URL:[Link]

-

Knuutinen, J., & Tarhanen, J. (1981). Thin-layer chromatography of chlorinated guaiacols. Journal of Chromatography A, 207(1), 155-158. URL:[Link]

Phenol, 2,3-dichloro-6-methoxy- as a precursor in organic synthesis

Application Note: Phenol, 2,3-dichloro-6-methoxy- (5,6-Dichloroguaiacol) as a Precursor in Organic Synthesis

Executive Summary & Chemical Profiling

Phenol, 2,3-dichloro-6-methoxy- (CAS: 77102-95-5), widely known in literature as 5,6-dichloro-2-methoxyphenol or 5,6-dichloroguaiacol, is a highly functionalized aromatic building block[1]. Featuring a unique contiguous substitution pattern—a hydroxyl group, a methoxy group, and two chlorine atoms—this compound offers an orthogonal reactivity profile highly sought after in advanced organic synthesis.

Historically identified as a degradation product of lignin during the chlorine bleaching of wood pulp[2], this molecule has transitioned from an environmental biomarker to a valuable synthetic precursor. The electron-withdrawing nature of the adjacent chlorine atoms significantly modulates the electronic landscape of the guaiacol core, lowering the pKa of the phenolic hydroxyl group and altering the regioselectivity of electrophilic aromatic substitutions. This application note details the causality behind its reactivity and provides validated protocols for its use in synthesizing complex meta-chlorophenols and bioactive derivatives[3][4].

Physicochemical & Olfactory Data

Before utilizing 5,6-dichloroguaiacol in synthesis, it is critical to understand its physical properties, particularly its extreme volatility and olfactory potency. In analytical chemistry and olfactometry, it serves as a critical standard due to its exceptionally low odor threshold[5]. When handling this precursor, researchers must ensure proper ventilation, as its sensory impact is profound even at trace concentrations.

Table 1: Physicochemical and Olfactory Profile of 5,6-Dichloroguaiacol

| Parameter | Value / Description | Analytical Significance |

| CAS Number | 77102-95-5 | Unique identifier for procurement[1]. |

| Molecular Formula | C₇H₆Cl₂O₂ | MW: 193.03 g/mol . |

| Odor Threshold (Air) | 0.0068 ng/L | Requires high-containment handling to prevent lab contamination[5]. |

| Odor Quality | Smoky, medicinal, plaster-like | Used as a sensory marker for lignin degradation[2]. |

| Electronic Profile | Enhanced acidity (lower pKa) | Facilitates rapid deprotonation by mild bases during alkylation. |

Synthetic Workflows & Mechanistic Pathways

To illustrate the divergent utility of 2,3-dichloro-6-methoxyphenol, the following diagram maps its two primary synthetic pathways: O-alkylation to generate bioactive scaffolds, and selective hydrodechlorination to yield meta-chlorophenols.

Figure 1: Divergent synthetic pathways of 2,3-dichloro-6-methoxyphenol in organic synthesis.

Application I: Selective Hydrodechlorination to Meta-Chlorophenols

Mechanistic Insight & Causality: Meta-chlorophenols are highly valuable intermediates in agrochemical and pharmaceutical synthesis. However, direct electrophilic chlorination of phenol yields ortho and para isomers due to the strong electron-donating nature of the hydroxyl group. To circumvent this, 5,6-dichloroguaiacol can be used as a "reverse-engineered" precursor[3].

By subjecting this polychlorinated phenol to catalytic hydrogenation (Pd/C) in the presence of a Lewis acid (such as AlCl₃), researchers can achieve selective hydrodechlorination. The causality here relies on coordination chemistry: the Lewis acid coordinates with the oxygen atoms of the hydroxyl and methoxy groups. This coordination sterically shields the meta-position and electronically directs the palladium-catalyzed cleavage specifically to the C-Cl bonds at the ortho and para positions relative to the oxygen functionalities. The result is the preservation of the meta-chlorine atom[3].

Protocol 1: Catalytic Hydrodechlorination Self-Validating System: The reaction's progress can be monitored by the cessation of hydrogen uptake, ensuring complete conversion before workup.

-

Preparation: Purge a 100 mL high-pressure stainless-steel autoclave with dry nitrogen for 5 minutes to displace all ambient oxygen.

-

Reagent Loading: Charge the vessel with 2,3-dichloro-6-methoxyphenol (10 mmol), anhydrous Aluminum Trichloride (AlCl₃, 5 mmol), and 5% Palladium on Carbon (Pd/C, 0.5 g).

-

Solvent Addition: Add 20 mL of anhydrous chlorobenzene. Causality note: Chlorobenzene is selected because it effectively solubilizes both the polar Lewis acid and the organic substrate without participating in the hydrogenation process[3].

-

Pressurization: Seal the autoclave, purge with H₂ gas three times, and finally pressurize to 40 bar with H₂.

-

Reaction Execution: Heat the mixture to 190°C under vigorous mechanical stirring for 8 hours. Monitor the pressure gauge; a stabilization in pressure drop indicates the completion of hydrogen consumption.

-

Quenching & Workup: Cool the vessel to room temperature and safely vent the excess H₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filtrate with 1M HCl (30 mL) to quench the AlCl₃ complex.

-

Isolation: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the meta-chlorophenol derivative.

Application II: O-Alkylation for Bioactive Scaffolds

Mechanistic Insight & Causality: The guaiacol motif is a "privileged scaffold" frequently utilized in the design of anti-mitotic and cytotoxic agents[4]. Derivatizing the phenolic hydroxyl group via O-alkylation (Williamson Ether Synthesis) is a primary method for tuning the lipophilicity and target-binding affinity of these molecules[6].

Because 5,6-dichloroguaiacol possesses two electron-withdrawing chlorine atoms on the ring, the electron density is pulled away from the oxygen atom, making the phenolic proton significantly more acidic than that of an unsubstituted phenol. This causality allows researchers to use mild bases (like K₂CO₃) rather than harsh bases (like NaH), which minimizes the risk of unwanted side reactions (such as nucleophilic aromatic substitution of the halogens)[6].

Protocol 2: Williamson Ether Synthesis (O-Alkylation) Self-Validating System: The immediate color change upon base addition confirms phenoxide formation, while TLC monitoring ensures the complete consumption of the highly odorous starting material.

-

Phenoxide Formation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend anhydrous Potassium Carbonate (K₂CO₃, 20 mmol) in 30 mL of 2-butanone. Add 2,3-dichloro-6-methoxyphenol (10 mmol).

-

Activation: Stir the mixture at room temperature for 15 minutes. A slight deepening in color indicates the successful deprotonation and formation of the highly nucleophilic phenoxide ion.

-

Electrophile Addition: Dropwise, add the desired primary alkyl halide (e.g., benzyl chloride, 11 mmol).

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C). Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The reaction is typically complete within 2 to 4 hours[6].

-

Filtration: Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake with a small amount of 2-butanone.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in dichloromethane (40 mL) and wash with 1M aqueous NaOH (2 x 20 mL) to remove any trace unreacted phenol. Wash with brine, dry over MgSO₄, and evaporate to yield the pure alkylated 5,6-dichloroguaiacol derivative.

References

- Source: molbase.

- Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants Source: Frontiers in Chemistry / NIH URL

- Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants (Frontiers)

- US4410739A - Preparation of meta-chlorophenols by selective hydrodechlorination of polychlorophenols Source: Google Patents URL

- Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants (Anti-mitotic citation)

- Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols Source: Benchchem URL

Sources

- 1. molbase.com [molbase.com]

- 2. Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4410739A - Preparation of meta-chlorophenols by selective hydrodechlorination of polychlorophenols - Google Patents [patents.google.com]

- 4. Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants [frontiersin.org]

- 6. benchchem.com [benchchem.com]

Application Note: Advanced Polymer Synthesis Utilizing 2,3-Dichloro-6-methoxyphenol

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Biocatalytic polymerization and flame-retardant epoxy network synthesis

Introduction & Mechanistic Rationale

2,3-Dichloro-6-methoxyphenol (also known as 5,6-dichloroguaiacol) is a highly functionalized aromatic compound traditionally studied in the context of pulp mill effluents and environmental bioremediation[1]. However, its unique structural motif—combining an electron-donating methoxy group with two sterically demanding, electron-withdrawing chlorine atoms—makes it an exceptional candidate for advanced specialty polymer synthesis.

From a mechanistic standpoint, the presence of halogens imparts inherent flame retardancy and thermal stability to the resulting polymer networks. Simultaneously, the methoxy group at the ortho position acts as an electron-donating moiety that stabilizes intermediate phenoxy radicals during 2[2]. The chlorines at positions 2 and 3 sterically block ortho-ortho coupling on one side of the ring, directing propagation regioselectively toward the open para and meta positions. This guide details two field-proven workflows for incorporating this monomer into high-performance polymers.

Workflow I: Biocatalytic Synthesis of Halogenated Poly(phenylene oxide)s

Poly(phenylene oxide)s (PPOs) are high-performance engineering thermoplastics. Traditional synthesis requires harsh oxidative coupling conditions using copper/amine catalysts. Here, we utilize a green, biocatalytic route using Laccase (EC 1.10.3.2), which oxidizes the phenolic hydroxyl group to a phenoxy radical, utilizing molecular oxygen as the sole electron acceptor.

Fig 1. Laccase-catalyzed oxidative polymerization pathway of 2,3-dichloro-6-methoxyphenol.

Experimental Protocol

Causality Note: The reaction is buffered at pH 4.5 because fungal laccases exhibit optimal redox potential in mildly acidic environments, maximizing the electron transfer rate from the phenol to the enzyme's Type I copper center.

-

Substrate Preparation: Dissolve 10 mmol of 2,3-dichloro-6-methoxyphenol in 10 mL of a water-miscible co-solvent (e.g., 1,4-dioxane or acetone) to overcome its low aqueous solubility.

-

Buffer Equilibration: Add the substrate solution dropwise to 90 mL of 0.1 M sodium acetate buffer (pH 4.5) under vigorous stirring at 30°C.

-

Enzymatic Initiation: Introduce Laccase from Trametes versicolor (final concentration: 15 U/mL).

-

Aeration (Propagation): Sparge the reaction mixture continuously with filtered ambient air or pure O₂. Oxygen is the terminal electron acceptor; restricting it will prematurely terminate chain propagation.

-